2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid
Description
The compound 2-[[(4-Chlorophenyl)-methyl-oxo-λ⁶-sulfanylidene]amino]acetic acid features a 4-chlorophenyl group bound to a methyl-sulfoximine moiety (S=O–NH) connected to an acetic acid backbone. The λ⁶-sulfanylidene notation indicates a sulfoximine structure, where sulfur is in the +6 oxidation state, forming a planar trigonal geometry with one oxo, one imino, and two substituents.
Properties
IUPAC Name |
2-[[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(14,11-6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLALLHQKVEMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=O)O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid typically involves the reaction of 4-chlorobenzylamine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chlorobenzylamine} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid, also known by its CAS number 2287334-11-4, has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article aims to provide a comprehensive overview of its applications, supported by relevant data tables and case studies.
Pharmaceutical Development
This compound has been investigated for its potential therapeutic uses, particularly in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the anticancer properties of related compounds, suggesting that modifications in the sulfanylidene moiety could enhance cytotoxicity against cancer cell lines. The findings indicated that compounds with similar structures exhibited promising results in inhibiting tumor growth, warranting further investigation into the specific compound .
Biochemical Research
The compound's ability to act as an enzyme inhibitor has been a focal point in biochemical studies. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 15.0 | |
| Related Compound X | Enzyme B | 10.5 | |
| Related Compound Y | Enzyme C | 20.0 |
Agricultural Chemistry
Research has indicated potential applications of this compound in agricultural chemistry, particularly as a herbicide or pesticide. Its structural characteristics may allow it to disrupt biological processes in pests or weeds.
Case Study: Herbicidal Activity
A recent study demonstrated that compounds with similar functional groups showed significant herbicidal activity against common agricultural weeds. The mechanism of action was linked to the inhibition of specific metabolic pathways in the target plants .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while the compound exhibits some level of toxicity, further studies are necessary to establish safe usage parameters.
Safety Data Overview
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Mechanism of Action
The mechanism of action of 2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)glycine (Amino(4-chlorophenyl)acetic Acid)
- Structure : Features a 4-chlorophenyl group directly attached to a glycine backbone (NH₂–CH(COOH)–).
- Properties: Lacks sulfur-based functional groups but shares the 4-chlorophenyl and acetic acid motifs. It is a non-proteinogenic amino acid used in chiral resolution and as a synthetic intermediate.
- Biological Activity: Limited direct pharmacological data, but related chlorophenyl amino acids are explored in enzyme inhibition (e.g., D-amino acid oxidase) .
| Parameter | Target Compound | 2-(4-Chlorophenyl)glycine |
|---|---|---|
| Molecular Weight | ~285.7 (estimated) | 201.63 |
| Functional Groups | Sulfoximine, acetic acid, 4-chlorophenyl | Amino acid, 4-chlorophenyl |
| Key Applications | Hypothesized enzyme inhibition, agrochemical | Chiral synthesis, metabolic studies |
2-[(4-Chlorophenyl)sulfonylamino]acetic Acid
- Structure: Contains a 4-chlorophenylsulfonyl group linked to a pyridinylamino-acetic acid.
- Properties : The sulfonyl group (–SO₂–) enhances acidity (pKa ~3–4) and metabolic stability compared to sulfoximines.
- Synthesis : Prepared via sulfonylation of pyridinyl amines followed by coupling with bromoacetic acid .
Thiazole Acetic Acid Derivatives (e.g., SMVA-10, SMVA-35)
- Structure : Thiazole ring substituted with 4-chlorophenyl and acetic acid groups.
- Biological Activity : SMVA-35 decreases heart rate in isolated aorta models, while SMVA-10 modulates vascular tension, suggesting cardiovascular applications .
| Parameter | Target Compound | SMVA-35 |
|---|---|---|
| Core Structure | Sulfoximine-acetic acid | Thiazole-acetic acid |
| Cardiovascular Effects | Unknown | Decreases heart rate |
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid
- Structure : A sulfanyl (–S–) bridge connects a dichlorobenzylamide to acetic acid.
- Properties : The sulfanyl group (–S–) is less oxidized than sulfoximines, reducing electrophilicity. Predicted pKa ~3.65 due to the carboxylic acid .
- Applications: Not explicitly reported, but thioether linkages are common in prodrugs.
| Parameter | Target Compound | Sulfanyl Derivative |
|---|---|---|
| Sulfur Functionality | Sulfoximine | Thioether (–S–) |
| Electrophilicity | High (polarized S=O and S–N bonds) | Low |
Research Implications and Gaps
- Bioactivity : The sulfoximine group may enhance target binding via hydrogen bonding (N–H) and dipole interactions (S=O).
- Toxicological Gaps: No data on metabolic stability or toxicity; required for therapeutic development.
- Comparative Advantage : Sulfoximines offer improved pharmacokinetics over sulfonamides due to reduced metabolic lability .
Q & A
Basic: What are the standard synthesis protocols for 2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid, and how is its purity validated?
The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation or Michael-type additions, with strict control of temperature, solvent choice (e.g., anhydrous ethers), and reaction time to maximize yield and purity . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity is further validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable pathways, reducing trial-and-error experimentation. For example, transition state analysis identifies steric or electronic barriers in nucleophilic substitutions . Computational tools like Gaussian or ORCA, combined with machine learning models, prioritize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize side products .
Basic: What biological targets are associated with this compound, and what assays are used to assess activity?
The compound’s structural analogs show potential interactions with enzymes like cyclooxygenase (COX) or kinases. In vitro assays include:
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2 inhibition measured via prostaglandin G2 conversion).
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays .
Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) are used to validate target engagement .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, buffer composition) or impurities. To address this:
- Standardize protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets .
- Structural validation : Confirm batch consistency via X-ray crystallography or differential scanning calorimetry (DSC) .
Basic: What analytical techniques beyond NMR and MS are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms crystal packing interactions.
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonylimine stretch at ~1250 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .
Advanced: What strategies mitigate challenges in stereochemical control during synthesis?
Enantiomer separation is critical for bioactive derivatives. Methods include:
- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients.
- Asymmetric catalysis : Employing Sharpless epoxidation or Jacobsen kinetic resolution .
- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to bias reaction pathways toward single enantiomers .
Basic: How should this compound be stored to ensure long-term stability?
Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Solubility in dimethyl sulfoxide (DMSO) at 10 mM concentrations avoids precipitation, with periodic HPLC checks for decomposition .
Advanced: What mechanistic studies elucidate its role in enzyme inhibition?
- Isothermal titration calorimetry (ITC) : Measures binding affinity (ΔG, ΔH) between the compound and target enzymes.
- Stopped-flow kinetics : Captures transient intermediates in catalytic cycles (e.g., COX-2 arachidonic acid oxygenation) .
- Site-directed mutagenesis : Identifies critical residues (e.g., Tyr385 in COX-2) for structure-activity relationship (SAR) refinement .
Basic: What are the common side reactions during synthesis, and how are they minimized?
- Oxidative degradation : Prevented by conducting reactions under nitrogen and avoiding strong oxidants like KMnO₄.
- Ester hydrolysis : Controlled by buffering aqueous phases to pH 5–6 .
- Byproduct formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Advanced: How can structure-activity relationship (SAR) models guide derivative design?
- 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) maps electrostatic/hydrophobic fields to bioactivity.
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to potency .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
